molecular formula C22H26Cl2O4 B2717777 [3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate CAS No. 1394938-72-7

[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate

Cat. No. B2717777
CAS RN: 1394938-72-7
M. Wt: 425.35
InChI Key: WVLMBOLFJHLBBH-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 74783354 .

Scientific Research Applications

Pharmacokinetics and Tolerance Studies

Research on compounds with similar structural features, like fluoroquinolones, has provided insights into their pharmacokinetics and tolerance in human subjects. For instance, studies on DU-6859a, a fluoroquinolone, have shown it to be well-tolerated in healthy volunteers, suggesting potential applications in therapeutic drug development (Nakashima et al., 1995).

Environmental and Occupational Exposure Studies

Research on environmental contaminants like polybrominated diphenyl ethers (PBDEs) has highlighted the importance of understanding the impact of chemical compounds on human health and the environment. Studies have identified exposure routes and potential health risks, emphasizing the need for monitoring and regulating chemical exposure in various settings (Sjödin et al., 1999).

Biomonitoring and Health Impact Assessments

Investigations into the bioaccumulation and health impacts of persistent organic pollutants (POPs) underscore the significance of biomonitoring in public health research. For example, research on the association between serum concentrations of POPs and diabetes prevalence has provided valuable insights into the long-term health effects of chemical exposure (Lee et al., 2006).

Toxicology and Safety Assessments

Studies on the toxicity of chemical compounds, such as aripiprazole, offer critical information for safety assessments and therapeutic use guidelines. These studies contribute to a broader understanding of dose-response relationships and potential adverse effects, guiding the safe application of chemicals in medical treatments (Melhem et al., 2009).

properties

IUPAC Name

[3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2O4/c1-2-3-4-6-9-18(25)27-20-19(16-11-10-15(23)14-17(16)24)21(26)28-22(20)12-7-5-8-13-22/h10-11,14H,2-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLMBOLFJHLBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate

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